molecular formula C12H12N4OS B14944051 6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B14944051
M. Wt: 260.32 g/mol
InChI Key: HJBYGXFWTXBEEM-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. . The structure of this compound features a triazole ring fused with a thiadiazine ring, which is further substituted with a 4-methoxyphenyl group and a methyl group.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . It also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .

Properties

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

6-(4-methoxyphenyl)-7-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C12H12N4OS/c1-8-11(9-3-5-10(17-2)6-4-9)15-16-7-13-14-12(16)18-8/h3-8H,1-2H3

InChI Key

HJBYGXFWTXBEEM-UHFFFAOYSA-N

Canonical SMILES

CC1C(=NN2C=NN=C2S1)C3=CC=C(C=C3)OC

Origin of Product

United States

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